molecular formula C23H18N4O B2770399 6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1357708-91-8

6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No. B2770399
M. Wt: 366.424
InChI Key: BWHRWXSBVYGBQR-UHFFFAOYSA-N
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Description

Triazoloquinazoline compounds are a class of fused heterocyclic compounds that have been studied for their potential applications in various fields . They are considered to provide a promising framework for the construction of heat-resistant compounds .


Synthesis Analysis

The synthesis of similar compounds often involves simple synthetic routes . For instance, C–C bonded bis-5,6 fused triazole–triazine compounds were synthesized by a simple method .


Molecular Structure Analysis

The molecular structure of these compounds is typically characterized by the presence of a triazoloquinazoline ring system . The formation of double fused ring compounds by the ring closing reaction at symmetrical positions is an ideal strategy for the development of advanced heat-resistant explosives .


Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of these compounds often involve oxidative N–N bond formation .


Physical And Chemical Properties Analysis

These compounds often exhibit high thermal stability and energy . For example, one compound exhibited a detonation velocity of 8837 m s −1, comparable to that of the traditional high energy explosive RDX .

Future Directions

The development of new triazoloquinazoline derivatives with improved properties is a promising area of research . These compounds could potentially be used in the development of high-efficiency anticancer drugs with strong selectivity for normal human cells .

properties

IUPAC Name

6-benzyl-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O/c1-16-11-13-18(14-12-16)21-24-22-19-9-5-6-10-20(19)26(23(28)27(22)25-21)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHRWXSBVYGBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

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